6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-
Overview
Description
“6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is a chemical compound with the molecular formula C8H9N5O . It is a derivative of guanine, which is one of the four main nucleobases found in the nucleic acids DNA and RNA .
Molecular Structure Analysis
The molecular structure of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is characterized by a purine core, which is a heterocyclic aromatic ring system, with an amino group at position 2 and a propenyl group at position 7 . The InChI string representation of the molecule is InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14)
.
Physical and Chemical Properties Analysis
The molecular weight of “6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)-” is 191.19 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the molecule are 191.08070993 g/mol . The topological polar surface area is 85.3 Ų .
Scientific Research Applications
Hydrogen-Bond-Assisted Controlled C-H Functionalization
This study presents a novel Rh-catalyzed selective C-H functionalization of 6-arylpurines, demonstrating the purine moiety's role in directing the C-H bond activation of the aryl pendant. The process utilizes intramolecular hydrogen-bonding interactions, showcasing the purinyl part's active involvement in facilitating amination processes through adaptive recognition, which could influence synthetic strategies in medicinal chemistry and drug design (Kim et al., 2014).
Ionic Side-Products in Oligonucleotide Synthesis
Research on fluorescent N-/purin-6-yl/pyridinium salts formation during oligonucleotide synthesis highlights the chemical behavior of purine derivatives under specific conditions. This understanding aids in optimizing synthetic pathways and identifying potential interference or novel applications in nucleic acid research (Adamiak et al., 1985).
Agelasine Analogs Synthesis and Tautomerism
Investigations into the synthesis, tautomerism, and alkylation of N-Methoxy-9-methyl-9H-purin-6-amines provide insights into the structural and reactivity aspects of purine derivatives. Understanding these properties is crucial for the development of compounds with potential biological activities (Roggen & Gundersen, 2008).
Synthesis of (Purin-6-yl)alanines
The development of a new class of amino acid-nucleobase conjugates through palladium-catalyzed cross-coupling reactions illustrates the versatility of purine derivatives in creating bioconjugates. Such compounds bridge the gap between nucleobases and amino acids, offering potential applications in medicinal chemistry and drug discovery (Čapek et al., 2004).
Cytokinin Activities of N-(Purin-6-yl)amino Acids
The synthesis and evaluation of cytokinin activities of N-(purin-6-yl)amino acids contribute to understanding the biological functions of purine-amino acid conjugates. These findings have implications for plant biology and agriculture, especially in the development of growth regulators (Letham & Young, 1971).
Properties
IUPAC Name |
2-amino-7-prop-2-enyl-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-2-3-13-4-10-6-5(13)7(14)12-8(9)11-6/h2,4H,1,3H2,(H3,9,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXNWMULWUSNNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C1C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176277 | |
Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21869-84-1 | |
Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021869841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(2-propen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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